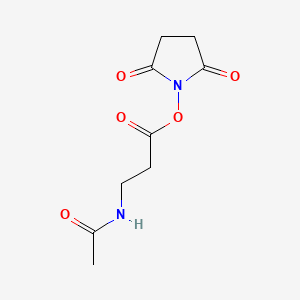

N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester is a chemical compound widely used in bioconjugation and protein labeling. It is known for its ability to form stable amide bonds with primary amines, making it a valuable tool in various scientific fields, including chemistry, biology, and medicine .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester typically involves the reaction of N-Acetyl-beta-alanine with N-Hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, including chromatography and spectroscopy, are employed to monitor the product’s consistency .

化学反応の分析

Types of Reactions

N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for bioconjugation applications .

Common Reagents and Conditions

The common reagents used in reactions involving this compound include primary amines, buffers like phosphate-buffered saline (PBS), and organic solvents such as dimethyl sulfoxide (DMSO). The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yield .

Major Products Formed

The major product formed from the reaction of this compound with primary amines is an amide bond. This product is highly stable and can be used in various applications, including protein labeling and drug conjugation .

科学的研究の応用

N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of complex molecules and as a reagent in organic synthesis.

Biology: It is employed in protein labeling, allowing researchers to study protein interactions and functions.

Medicine: It is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Industry: It is utilized in the production of functionalized materials and polymers.

作用機序

The mechanism of action of N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester involves the formation of a reactive ester intermediate. This intermediate reacts with primary amines to form a stable amide bond. The reaction is highly specific and occurs under mild conditions, making it suitable for bioconjugation applications . The molecular targets include primary amines on proteins and other biomolecules, facilitating the formation of stable conjugates .

類似化合物との比較

Similar Compounds

N-Hydroxysuccinimide Esters: These compounds share similar reactivity and are used in bioconjugation applications.

Sulfo-NHS Esters: These are water-soluble variants of N-Hydroxysuccinimide Esters and are used in aqueous bioconjugation reactions.

Uniqueness

N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester is unique due to its specific reactivity with primary amines and its ability to form stable amide bonds under mild conditions. This makes it highly valuable in applications requiring precise and stable conjugation .

生物活性

N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester (N-Ac-β-Ala-NHS) is a compound that combines the properties of N-acetyl-beta-alanine, an amino acid derivative, with N-hydroxysuccinimide (NHS), a reactive moiety commonly used in bioconjugation. This article explores the biological activity of N-Ac-β-Ala-NHS, including its reactivity, applications in protein labeling, and implications in drug design.

N-Hydroxysuccinimide esters are known for their ability to react with primary amines, forming stable amide bonds. The NHS group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines. This property is particularly useful in bioconjugation applications, where the formation of stable linkages between biomolecules is essential.

Key Reactivity Features:

- Formation of Amide Bonds: NHS esters react with amino groups on proteins or peptides to form stable amide bonds, which is crucial for creating conjugates for therapeutic or diagnostic purposes .

- Selective Labeling: The use of NHS esters allows for selective labeling of proteins at specific sites, enhancing the precision of biochemical studies .

Biological Applications

N-Ac-β-Ala-NHS has several notable applications in biological research and therapeutic development:

-

Protein Labeling:

- The compound can be utilized to label proteins selectively at their N-termini or lysine residues. This enables researchers to track protein interactions and modifications in complex biological systems .

- A study demonstrated that using NHS esters for labeling large proteins (>100 kDa) resulted in high stoichiometry and chemoselectivity, making it a valuable tool in proteomics .

-

Drug Development:

- N-Ac-β-Ala-NHS can serve as a scaffold for drug design, particularly in creating covalent inhibitors that target specific proteins involved in disease processes. Its ability to react with nucleophilic sites on proteins opens avenues for developing selective inhibitors .

- Research indicates that fragment-based approaches using NHS esters can identify ligandable hotspots on therapeutic targets, potentially leading to new drug candidates .

- Immunotherapy:

Case Studies and Research Findings

Several studies have highlighted the effectiveness of N-Ac-β-Ala-NHS in various applications:

- Study on Protein Conjugation: Researchers successfully conjugated bovine serum albumin (BSA) using NHS esters, demonstrating improved stability and affinity for cell surfaces compared to non-covalently bound proteins. This study showed that covalent bonding significantly reduced desorption rates from surfaces, indicating potential applications in biomaterials .

- Fragment-Based Drug Discovery: A recent investigation utilized NHS esters to probe reactive sites on proteins, identifying specific lysine residues that could be targeted for covalent modification. This approach not only facilitated the discovery of new inhibitors but also provided insights into protein functionality and interactions .

Summary Table of Biological Activities

| Application Area | Description | Key Findings |

|---|---|---|

| Protein Labeling | Selective modification of proteins at N-termini or lysines | High stoichiometry and specificity achieved |

| Drug Development | Scaffold for covalent inhibitors targeting disease-related proteins | Identification of ligandable hotspots |

| Immunotherapy | Conjugation of haptens to carrier proteins for enhanced vaccine efficacy | Increased immunogenicity observed |

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-acetamidopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c1-6(12)10-5-4-9(15)16-11-7(13)2-3-8(11)14/h2-5H2,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMZMIJBTSYLSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661769 |

Source

|

| Record name | 2,5-Dioxopyrrolidin-1-yl N-acetyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154194-69-1 |

Source

|

| Record name | 2,5-Dioxopyrrolidin-1-yl N-acetyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。